molecular formula C11H10N4O4 B13863848 trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate

trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate

Cat. No.: B13863848
M. Wt: 265.24 g/mol
InChI Key: OVGGLBAWFMIPPY-FPJUWHDCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the α-trideuteration of methylarenes, which involves the use of inexpensive bases such as sodium hydroxide or potassium tert-butoxide in DMSO-d6 solvent . This process allows for the selective introduction of trideuteriomethyl groups to aromatics.

Industrial Production Methods

Industrial production of this compound can be achieved through a streamlined process involving the use of deuterated reagents and catalysts. The process typically involves the reaction of deuterated methanol with carbamoyl chlorides under controlled conditions to yield the desired product . The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, enhancing its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as oxone and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the deuterium atoms .

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives, amine derivatives, and substituted carbamates. These products have shown promise in various biological and industrial applications .

Mechanism of Action

The mechanism of action of trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate involves its interaction with molecular targets such as DNA and enzymes. The compound can cause DNA damage through the generation of reactive oxygen species (ROS), leading to the inhibition of bacterial and fungal growth . Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

265.24 g/mol

IUPAC Name

trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6-/i1D3

InChI Key

OVGGLBAWFMIPPY-FPJUWHDCSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N/N=C\C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Canonical SMILES

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Origin of Product

United States

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